molecular formula C₁₆H₁₉F₅N₅O₅P B1141310 5-Desfluoro Sitagliptin CAS No. 1345822-86-7

5-Desfluoro Sitagliptin

Cat. No. B1141310
M. Wt: 487.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sitagliptin is a potent and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor used in the treatment of type 2 diabetes. The synthesis and characterization of Sitagliptin and its impurities are crucial for understanding its pharmacological properties and ensuring the quality and safety of the drug.

Synthesis Analysis

The synthesis of Sitagliptin and its derivatives, including potentially 5-Desfluoro Sitagliptin, involves complex organic synthesis routes. One efficient synthesis method involves a cobalt-catalyzed cross-coupling reaction followed by hydrolysis and amide bond formation processes. This method demonstrates the importance of selecting appropriate solvents, bases, and coupling agents for successful synthesis (Sova et al., 2020).

Molecular Structure Analysis

Sitagliptin's structure is characterized by its trifluorophenyl and tetrahydrotriazolopyrazine components, contributing to its inhibitory action on DPP-IV. The molecular structure analysis of Sitagliptin derivatives involves understanding the stereochemistry and functional groups crucial for its biological activity.

Chemical Reactions and Properties

Sitagliptin's chemical properties are influenced by its functional groups, including the potential for forming various impurities during synthesis. Efficient pathways have been developed to synthesize key Sitagliptin intermediates with high enantiomeric excess, demonstrating the drug's complex chemical behavior (Zeng et al., 2009).

Physical Properties Analysis

The physical properties of Sitagliptin, such as solubility, stability, and crystalline form, are critical for its formulation and therapeutic efficacy. Different crystalline forms of Sitagliptin have been characterized, revealing variations in melting points and thermal stability, which can impact the drug's bioavailability and pharmacokinetics (Stofella et al., 2019).

Scientific Research Applications

  • Pharmacokinetics and Pharmacodynamics : Sitagliptin, closely related to 5-Desfluoro Sitagliptin, is known for its potent and selective inhibition of dipeptidyl peptidase IV (DPP-IV), making it a crucial component in the treatment of type 2 diabetes. This mechanism is explored through pharmacokinetic and pharmacodynamic studies, helping to understand its behavior in the human body (Herman et al., 2005).

  • Anti-platelet Activity : Research indicates sitagliptin's potential in inhibiting platelet aggregation in both diabetic patients and healthy individuals. This function stems from its influence on intracellular free calcium and tyrosine phosphorylation, suggesting broader applications beyond diabetes management (Gupta et al., 2012).

  • Hepatoprotective Role : Investigations into sitagliptin's hepatoprotective capabilities have revealed its effectiveness in countering hepatic injury, such as those induced by methotrexate in mice. This suggests a potential role in managing drug-induced liver toxicity, expanding its therapeutic scope (Abo-Haded et al., 2017).

  • Anti-inflammatory Effects : The compound demonstrates significant anti-inflammatory properties, as evidenced by reductions in proinflammatory cytokines and other inflammatory markers in diabetic patients. This attribute could have implications in treating various inflammatory conditions (Makdissi et al., 2012).

  • Neuroprotective Activity : Sitagliptin has shown promise in neuroprotection, particularly in conditions involving neuroinflammation like Alzheimer's disease. Its impact on reducing proinflammatory factors and enhancing anti-inflammatory ones opens avenues for its use in neurodegenerative disorders (Wiciński et al., 2018).

  • Impact on Non-alcoholic Fatty Liver Disease : Studies exploring sitagliptin's role in non-alcoholic fatty liver disease (NAFLD) indicate it is safe but not more effective than placebo in reducing liver fat, highlighting the need for further research in this area (Cui et al., 2016).

  • Effect on Cancer Cell Proliferation : Sitagliptin's influence on gastric cancer cell proliferation, mediated through the AMPK/YAP/melanoma-associated antigen-A3 pathway, suggests a potential role in cancer treatment strategies (Wang et al., 2020).

  • Pancreatic Effects : Research on sitagliptin's effect on the pancreas, especially in combination with metformin, indicates it may have a cytoprotective effect on beta cells without detrimental impacts on the exocrine pancreas (Shawky et al., 2019).

  • Role in Atherosclerosis : Sitagliptin has demonstrated a capacity to reduce atherosclerotic lesions, possibly through the AMPK and MAPK pathways, which could be beneficial in managing diabetic cardiovascular complications (Zeng et al., 2014).

  • Smart Electrochemical Sensors : Sitagliptin's detection in human plasma using smart electrochemical sensors suggests its potential in therapeutic drug monitoring and clinical diagnosis (Haq et al., 2021).

  • Mucoadhesive Nanoparticles for Drug Delivery : Development of mucoadhesive nanoparticles for sitagliptin delivery offers a novel method to enhance the drug's efficacy and patient compliance in type 2 diabetes treatment (Sreeharsha et al., 2019).

  • Prevention of Neointimal Formation : Des-Fluoro-Sitagliptin's effect in reducing neointimal formation post-balloon injury in rats points towards its potential in preventing restenosis, a common issue in vascular injury treatments (Lim et al., 2012).

Safety And Hazards

Specific safety and hazard information for 5-Desfluoro Sitagliptin is not readily available. However, it is important to handle all chemical compounds with appropriate safety measures.


properties

IUPAC Name

(3R)-3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5N5O.H3O4P/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,6,11H,3-5,7-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZNSXPDPFKCSY-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F5N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Desfluoro Sitagliptin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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